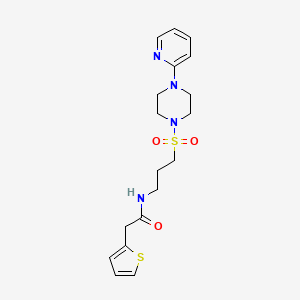

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c23-18(15-16-5-3-13-26-16)20-8-4-14-27(24,25)22-11-9-21(10-12-22)17-6-1-2-7-19-17/h1-3,5-7,13H,4,8-12,14-15H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLWXYUCXDMXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article aims to present a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophene ring and a piperazine moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 348.42 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the piperazine ring followed by sulfonation and acetamide formation. Detailed synthetic routes can be found in literature focusing on similar compounds .

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial activity of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide against various bacterial strains. For instance, it has shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 μg/mL. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

The compound has also been evaluated for antifungal properties, exhibiting moderate activity against common fungal pathogens. In vitro studies indicate that it can inhibit the growth of Candida species, although further optimization may be required to enhance its efficacy .

Anti-inflammatory Effects

Research highlights the potential anti-inflammatory properties of this compound, particularly through its action on cyclooxygenase enzymes involved in prostaglandin synthesis. Inhibition of these pathways could make it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 31.25 μg/mL for S. aureus, demonstrating significant bactericidal activity compared to standard antibiotics like ciprofloxacin.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was evaluated for its effects on inflammatory markers in a rat model of arthritis. Results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Q & A

Q. Q1: What are the key steps and challenges in synthesizing N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide?

Answer: The synthesis involves multi-step organic reactions, typically starting with sulfonylation of the piperazine core followed by nucleophilic substitution or coupling reactions to introduce the thiophene-acetamide moiety. Key challenges include:

- Sulfonylation Efficiency : Ensuring regioselective sulfonylation of the piperazine ring (4-position) while avoiding side reactions. Reaction conditions (e.g., DCM as solvent, room temperature, and sulfonyl chloride derivatives) are critical .

- Amide Bond Formation : Coupling the thiophene-acetamide group requires activating agents like HBTU or BOP with Et₃N as a base in THF or DMF. Purity is maintained via silica gel chromatography .

- Purification : HPLC or preparative TLC is used to isolate intermediates, with yields optimized by controlling reaction time and stoichiometry .

Q. Q2: How is structural integrity confirmed for this compound?

Answer: Analytical techniques are employed:

- NMR Spectroscopy : ¹H and ¹³C NMR verify piperazine sulfonamide connectivity and thiophene-acetamide substitution patterns. Aromatic protons in the pyridine (δ 8.2–8.5 ppm) and thiophene (δ 6.8–7.2 ppm) regions are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments matching the sulfonyl-propyl linker .

- HPLC Purity : ≥95% purity is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3: How can computational modeling optimize the synthesis and predict biological targets?

Answer:

- Reaction Pathway Analysis : Density functional theory (DFT) calculates transition states for sulfonylation and amide coupling steps, identifying energy barriers and optimal solvents (e.g., THF vs. DMF) .

- Molecular Docking : Virtual screening against kinase or GPCR targets (e.g., serotonin receptors) predicts binding affinity. The pyridinyl-piperazine group shows strong π-π stacking with receptor active sites .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential metabolic liabilities (e.g., sulfonamide hydrolysis) .

Q. Q4: How can structure-activity relationship (SAR) studies improve potency?

Answer:

- Piperazine Modifications : Replacing pyridin-2-yl with fluorophenyl (as in ) enhances receptor selectivity. Bioassays measure IC₅₀ shifts in target binding .

- Linker Optimization : Varying the propyl-sulfonyl linker length (C3 vs. C2) impacts conformational flexibility. Molecular dynamics simulations correlate linker length with receptor occupancy .

- Thiophene Substitution : Introducing methyl or halogens to the thiophene ring improves metabolic stability, validated via liver microsome assays .

Q. Q5: How to resolve contradictions in reported biological activity data?

Answer: Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or impurity artifacts. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCRs) and controls like known inhibitors .

- Impurity Profiling : LC-MS identifies byproducts (e.g., desulfonylated derivatives) that may skew activity .

- Dose-Response Curves : Triplicate measurements with Hill slope analysis ensure reproducibility .

Q. Q6: What methodologies assess the compound’s pharmacokinetics in preclinical models?

Answer:

- Plasma Stability : Incubate with rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Sulfonamide hydrolysis is a common instability .

- Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) tracks accumulation in brain/liver tissues, with autoradiography or scintillation counting .

- CYP450 Inhibition : Microsomal assays using luminescent substrates (e.g., P450-Glo™) identify metabolic interactions .

Q. Q7: How can synthetic byproducts be characterized and minimized?

Answer:

- Byproduct Identification : HR-MS and 2D NMR (COSY, HSQC) resolve structures of common impurities, such as incomplete sulfonylation products .

- Process Optimization : Design of experiments (DoE) varies temperature, catalyst loading, and solvent polarity to suppress side reactions .

- In Situ Monitoring : ReactIR tracks intermediate formation in real time, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.